![molecular formula C9H8N2O2 B224200 4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one (also known as PMP) is a heterocyclic compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a class of compounds that has been extensively studied for their biological activities. The unique structure and properties of PMP make it an attractive candidate for use in various research applications.
作用機序
The mechanism of action of PMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. PMP has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases. PMP has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PMP can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PMP can reduce oxidative stress, inflammation, and tissue damage in various animal models of disease.
実験室実験の利点と制限
One of the main advantages of using PMP in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using PMP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of PMP. One area of research is the development of new drugs based on PMP for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of PMP, which could lead to the development of new therapeutic targets. Additionally, the use of PMP in combination with other compounds could lead to the development of more effective treatments for various diseases. Finally, the development of new methods for the synthesis of PMP could lead to the production of higher yields with greater purity, making it easier to work with in lab experiments.
合成法
The synthesis of PMP can be achieved through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. This process has been optimized to produce high yields of PMP with high purity. The synthesis of PMP has also been achieved using other methods, such as the reaction of 2-aminopyridine with malonic acid and subsequent cyclization.
科学的研究の応用
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PMP is in the field of medicinal chemistry. PMP has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
製品名 |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-10-8(12)4-9(13)11(7)5-6/h2-5,13H,1H3 |
InChIキー |
HZXGZGRJELIMMB-UHFFFAOYSA-N |
異性体SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
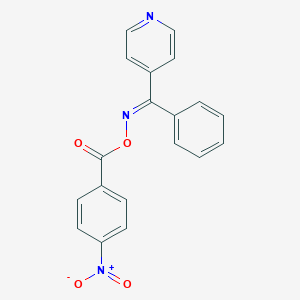
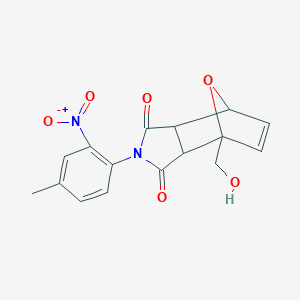
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
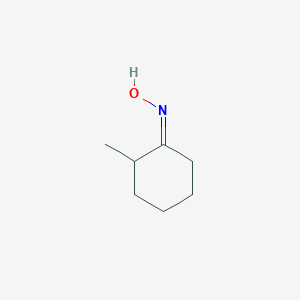
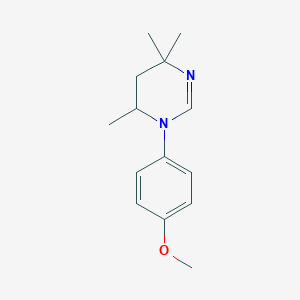
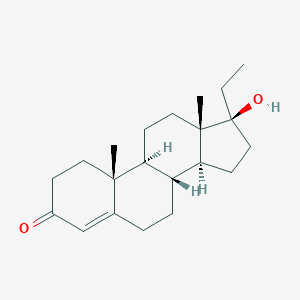
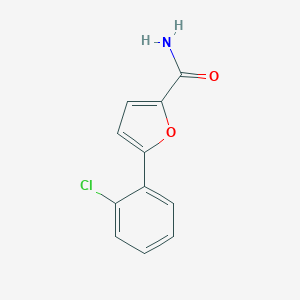
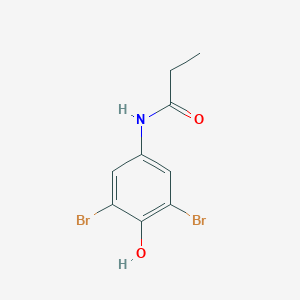
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)